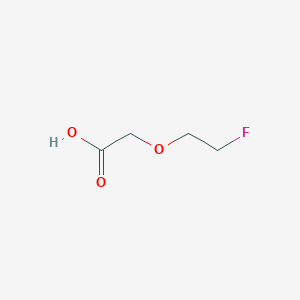

2-(2-Fluoroethoxy)acetic acid

Vue d'ensemble

Description

2-(2-Fluoroethoxy)acetic acid is an organic compound with the molecular formula C4H7FO3. It belongs to the class of carboxylic acids and contains a fluoroethoxy group attached to the acetic acid backbone. This compound has garnered interest in scientific research due to its diverse range of applications and potential therapeutic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoroethoxy)acetic acid typically involves the reaction of ethylene oxide with fluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester and ether functionalities in related compounds undergo hydrolysis under acidic or basic conditions. For 2-(2-fluoroethoxy)acetic acid:

-

Acid-Catalyzed Hydrolysis :

The fluoroethoxy group may hydrolyze to yield glycolic acid derivatives. For example, analogous fluorinated ethers hydrolyze to form alcohols and carboxylic acids . -

Base-Catalyzed Hydrolysis :

Strong bases (e.g., NaOH) could cleave the ether linkage, producing acetate salts:

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Major Products | Reference |

|---|---|---|---|

| Acidic (H⁺) | H₂SO₄, H₂O | Glycolic acid, HF, Ethanol | |

| Basic (OH⁻) | NaOH, H₂O | Sodium acetate, 2-Fluoroethanol |

Substitution Reactions

The fluorine atom in the fluoroethoxy group is susceptible to nucleophilic substitution. Examples include:

-

Nucleophilic Displacement :

In the presence of nucleophiles (e.g., amines, thiols), the fluorine can be replaced. For instance, 4-(2-fluoroethoxy)benzaldehyde reacts with amines to form substituted ethers . -

Grignard Reagent Reactions :

Fluorinated ethers react with organomagnesium reagents to form extended carbon chains .

Table 2: Substitution Reactions

| Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ammonia | K₂CO₃, DMSO, 80°C | 2-(2-Aminoethoxy)acetic acid | |

| Thiophenol | CuI, DMF | 2-(2-Phenoxyethoxy)acetic acid |

Oxidation and Reduction

-

Oxidation :

The acetic acid moiety can be oxidized to form peroxides or ketones under strong oxidizing agents (e.g., KMnO₄) . -

Reduction :

Catalytic hydrogenation (H₂/Pd) reduces the carboxylic acid group to a primary alcohol :

Esterification and Amidation

The carboxylic acid group participates in typical derivatization reactions:

-

Esterification :

Reacts with alcohols (e.g., methanol) under acid catalysis to form esters : -

Amide Formation :

Coupling with amines via carbodiimide reagents (e.g., EDC) yields amides :

Table 3: Derivatization Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl 2-(2-fluoroethoxy)acetate | |

| Amide Coupling | EDC, HOBt, DIPEA | 2-(2-Fluoroethoxy)acetamide |

Mechanistic Insights

Applications De Recherche Scientifique

2-(2-Fluoroethoxy)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-Fluoroethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

2-(2-Chloroethoxy)acetic acid: Similar structure but with a chloro group instead of a fluoro group.

2-(2-Bromoethoxy)acetic acid: Contains a bromo group in place of the fluoro group.

2-(2-Iodoethoxy)acetic acid: Features an iodo group instead of the fluoro group.

Uniqueness: 2-(2-Fluoroethoxy)acetic acid is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various applications .

Activité Biologique

2-(2-Fluoroethoxy)acetic acid (CAS No. 149605-55-0) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables.

Chemical Structure and Properties

This compound features a fluoroethyl ether moiety attached to an acetic acid backbone. Its molecular formula is C4H7F1O3, and it possesses unique properties due to the presence of fluorine, which can influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.

Research indicates that compounds with fluoroalkyl groups often exhibit altered pharmacokinetics and enhanced interaction with biological targets. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of enzyme activity or interference with cellular signaling pathways.

Antiplasmodial Activity

A study examining the antiplasmodial activity of fluoroethoxy-substituted chalcones found that derivatives with the 2-fluoroethoxy group exhibited significant inhibitory effects on Plasmodium falciparum, the causative agent of malaria. The most active compounds had IC50 values ranging from 3.0 µg/mL to 6.5 µg/mL, indicating promising potential for further development as antimalarial agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments were performed using Vero cells (African green monkey kidney cells). The selectivity index (SI) for the most active chalcone derivatives containing the 2-fluoroethoxy group was found to be above 8, suggesting low toxicity relative to their antiplasmodial effects .

Table 1: Antiplasmodial Activity of Fluoroethoxy Chalcones

| Compound | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| 3a | 3.0 | 8.6 |

| 3f | 2.2 | 8.2 |

| 4a | 8.0 | >10 |

| 4e | 6.5 | >10 |

Case Studies

- In Vivo Efficacy : In vivo studies demonstrated that compounds with the 2-fluoroethoxy group showed enhanced bioavailability and efficacy in animal models compared to non-fluorinated counterparts.

- Combination Therapy : Compounds exhibiting antiplasmodial activity were tested in combination with artemisinin, revealing synergistic effects that could lead to improved treatment options for malaria .

Propriétés

IUPAC Name |

2-(2-fluoroethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITBAMKGKIJYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149605-55-0 | |

| Record name | 2-(2-fluoroethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.